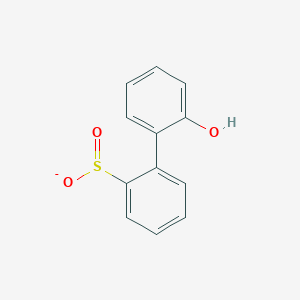

2'-Hydroxybiphenyl-2-sulfinate

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C12H9O3S- |

|---|---|

Poids moléculaire |

233.26 g/mol |

Nom IUPAC |

2-(2-hydroxyphenyl)benzenesulfinate |

InChI |

InChI=1S/C12H10O3S/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)16(14)15/h1-8,13H,(H,14,15)/p-1 |

Clé InChI |

HPKSNFTYZHYEKV-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2S(=O)[O-])O |

SMILES canonique |

C1=CC=C(C(=C1)C2=CC=CC=C2S(=O)[O-])O |

Origine du produit |

United States |

Enzymatic Transformation Pathways Involving 2 Hydroxybiphenyl 2 Sulfinate

The 4S Pathway for Dibenzothiophene (B1670422) Desulfurization

The 4S pathway is a specific metabolic route employed by certain bacteria, such as Rhodococcus erythropolis, to cleave carbon-sulfur bonds in dibenzothiophene (DBT) and its derivatives without degrading the carbon skeleton of the molecule. rsc.orgnih.govcsic.es This sulfur-specific process is highly sought after for industrial applications as it preserves the calorific value of the fuel. rsc.orgnih.gov The pathway involves a series of four enzymatic steps, culminating in the release of sulfur as sulfite (B76179). nih.govifpenergiesnouvelles.frresearchgate.net

Role of 2'-Hydroxybiphenyl-2-sulfinate as a Key Intermediate

Within the 4S pathway, this compound (HBPSi) is a crucial, albeit transient, molecule. rsc.orgoup.complos.org It is the product of the third enzymatic step and the substrate for the final, desulfurizing step. uniprot.orgunimib.it The formation of HBPSi from its precursor, dibenzothiophene-5,5-dioxide, represents the point in the pathway where the carbon-sulfur bond is primed for cleavage. frontiersin.org Its central role is underscored by the fact that the entire pathway is geared towards its production and subsequent breakdown to release the sulfur atom. oup.comacs.org In stationary phase cells of Rhodococcus rhodochrous IGTS8, this compound is the key intermediate leading to the final desulfurized product, 2-hydroxybiphenyl. oup.com

Enzyme Cascade Dynamics Preceding this compound Formation

The generation of this compound is the result of a coordinated enzymatic cascade. nih.govnih.gov The 4S pathway begins with the action of a flavin-dependent monooxygenase, DszC, which sequentially oxidizes dibenzothiophene (DBT) first to DBT-sulfoxide (DBTO) and then to DBT-sulfone (DBTO2). ifpenergiesnouvelles.frunimib.it Following this, a second monooxygenase, DszA, catalyzes the conversion of DBTO2 into this compound. plos.orgfrontiersin.orgmdpi.com Both DszA and DszC require a reduced flavin mononucleotide (FMNH2) as a cofactor, which is supplied by an NADH-flavin mononucleotide oxidoreductase known as DszD. ifpenergiesnouvelles.fr This intricate and sequential action of enzymes ensures the efficient conversion of the initial substrate to the pivotal intermediate, this compound. nih.govtandfonline.com

This compound Desulfinase (DszB) Activity

The final and decisive step of the 4S pathway is catalyzed by the enzyme this compound desulfinase, commonly known as DszB. uniprot.orgwikipedia.org This enzyme is responsible for the hydrolytic cleavage of the carbon-sulfur bond in this compound, yielding the final products: 2-hydroxybiphenyl (HBP) and sulfite. wikipedia.orgresearchgate.netnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Km for HBPSi | 8.2 µM | nih.gov |

| kcat | 0.123 s-1 | nih.gov |

| Optimal pH | ~7.5 | nih.gov |

| Optimal Temperature | 35 °C | nih.gov |

Substrate Recognition and Specificity Mechanisms

DszB exhibits a high degree of substrate specificity, primarily acting on this compound. nih.govnih.gov Crystal structure analysis reveals that the enzyme's active site recognizes the biphenyl (B1667301) rings of the substrate through extensive hydrophobic interactions. researchgate.netnih.gov The binding of the substrate induces a conformational change in the active site, bringing key amino acid residues into position for catalysis. nih.govresearchgate.netnih.gov Specifically, the sulfinate group of the bound substrate forms hydrogen bonds with the side chains of Serine 27, Histidine 60, and Arginine 70, all of which are essential for the enzyme's activity. researchgate.netnih.gov Among the aromatic and aliphatic sulfinates or sulfonates tested, only 2-phenylbenzene sulfinate served as an alternative substrate, highlighting the narrow specificity of DszB. nih.gov

Product Inhibition Phenomena in DszB

A significant challenge in the application of the 4S pathway is the phenomenon of product inhibition, where the products of the DszB-catalyzed reaction hinder its own activity. nih.govdigitellinc.comresearchgate.net The desulfurized product, 2-hydroxybiphenyl (HBP), is a competitive inhibitor of DszB. nih.govacs.org This inhibition is believed to be enhanced by a conformational change in the enzyme that occurs during catalysis, which may "lock" the enzyme in a closed state after product formation, preventing further substrate access. nih.govacs.org The inhibition constant (Ki) for 2-HBP has been determined to be 0.25 mM. nih.gov Interestingly, the other product, sulfite, does not exhibit this inhibitory effect. nih.gov This product inhibition by HBP is a major factor contributing to the slow turnover rate of DszB and is a key target for improving the industrial viability of biodesulfurization. nih.govresearchgate.net Research has shown that the accumulation of HBP in the cytoplasm can significantly reduce the activity of not only DszB but also other enzymes in the 4S pathway. asm.org

Mechanistic Elucidation of 2 Hydroxybiphenyl 2 Sulfinate Conversion

Biochemical and Structural Insights into DszB Action

The enzyme DszB, a key player in the "4S" biodesulfurization pathway found in bacteria such as Rhodococcus erythropolis, facilitates the cleavage of a carbon-sulfur bond in 2'-hydroxybiphenyl-2-sulfinate. nih.govrsc.org Extensive research has provided a wealth of information regarding the enzyme's active site and the dynamic changes it undergoes during catalysis.

Active Site Architecture and Key Residue Identification (e.g., Cys27, His60, Arg70)

The active site of DszB is a precisely arranged pocket that accommodates the this compound substrate. The biphenyl (B1667301) rings of the substrate are held in place through extensive hydrophobic interactions with the active site residues. nih.govresearchgate.net Crystallographic and mutagenesis studies have identified several key amino acid residues that are indispensable for the enzyme's catalytic activity. nih.gov

Key Active Site Residues and Their Postulated Roles:

| Residue | Proposed Function(s) | Supporting Evidence |

| Cys27 | Functions as a nucleophile or a proton donor in the C-S bond cleavage. rsc.orgnih.gov Its mutation to serine completely abolishes enzyme activity. nih.govresearchgate.net | Site-directed mutagenesis studies show that the C27S mutant is inactive. nih.gov Inhibition studies with cysteine-modifying reagents also point to its critical role. nih.gov |

| His60 | Recruited to the active site upon substrate binding, it forms a hydrogen bond with the sulfinate group of the substrate. nih.govresearchgate.net It is thought to orient the substrate and stabilize reaction intermediates. nih.gov The His60-Ser25 dyad may also help in stabilizing the transition state. nih.govrsc.org | Mutation of His60 to glutamine significantly reduces, but does not eliminate, enzyme activity. nih.gov |

| Arg70 | Forms hydrogen bonds with the sulfinate group of the substrate, contributing to its proper orientation and stabilization of negatively charged intermediates. nih.govresearchgate.net It is part of a highly conserved RXGG motif, suggesting a crucial structural or functional role. nih.gov | Mutants of Arg70 (R70I and R70K) were found to be insoluble and inactive. nih.gov |

These residues, Cys27, His60, and Arg70, are highly conserved among DszB homologs, suggesting they form a new family of desulfinases. nih.gov

Conformational Dynamics during Substrate Binding and Product Release

The binding of the this compound substrate to DszB is not a simple lock-and-key event but rather an induced-fit process that involves significant conformational changes in the enzyme. researchgate.net Upon substrate binding, flexible loops near the active site undergo structural rearrangements. nih.govresearchgate.net A notable change is the movement of His60 into the active site, positioning it to interact with the substrate. nih.govresearchgate.net These conformational shifts are crucial for creating the catalytically competent state of the enzyme.

However, these same conformational dynamics can also lead to product inhibition, a major limiting factor for the industrial viability of DszB. nih.govresearchgate.netnih.gov After the conversion of the substrate, the product, 2-hydroxybiphenyl, remains in the active site. The enzyme maintains a "closed" conformation, stabilized by hydrophobic interactions between the active site loops and the product, which hinders the release of 2-hydroxybiphenyl and the subsequent binding of a new substrate molecule. nih.govresearchgate.netvt.edu

Proposed Reaction Mechanisms for C-S Bond Cleavage

The central chemical event in the conversion of this compound is the cleavage of the C-S bond. Two primary mechanisms have been proposed and investigated to explain this enzymatic reaction: nucleophilic addition and electrophilic aromatic substitution. nih.govrsc.org

Nucleophilic Addition Hypotheses

One of the proposed mechanisms involves a nucleophilic attack by the Cys27 residue on the substrate. nih.gov In this scenario, the cysteine residue, possibly activated by the sulfinate group of the substrate, would act as a nucleophile. nih.govresearchgate.net The proposed role of His60 and Arg70 in this mechanism is to correctly orient the sulfinate group and to stabilize the resulting negatively charged reaction intermediate. nih.govresearchgate.net

Electrophilic Aromatic Substitution Theories (Proton-Mediated)

An alternative and more favored mechanism is a proton-mediated electrophilic aromatic substitution. nih.govrsc.orgresearchgate.net In this model, the protonated Cys27 residue acts as the electrophile, donating a proton to the carbon atom of the aromatic ring that is bonded to the sulfinate group. nih.govrsc.org This protonation event leads to the direct release of SO2 without the formation of a carbocation intermediate. nih.govrsc.org The developing negative charge on the cysteine residue during the transition state is stabilized by a His60-Ser25 dyad. nih.govrsc.org

Advanced Computational Chemistry Approaches

To gain deeper insights into the reaction mechanism at a molecular level, advanced computational chemistry methods have been employed. Density functional theory (DFT) calculations have been instrumental in evaluating the energetic feasibility of the proposed reaction pathways. nih.govrsc.org These computational studies have indicated that the electrophilic aromatic substitution mechanism has a lower energy barrier compared to the nucleophilic addition mechanism, making it the more likely catalytic route. nih.govrsc.orgresearchgate.net

Quantum mechanics/molecular mechanics (QM/MM) methods have also been utilized to model the enzymatic reaction, providing a detailed picture of the electronic and structural changes that occur within the active site during catalysis. researchgate.net These computational approaches are crucial for understanding the specific roles of the active site residues and for guiding protein engineering efforts aimed at improving the catalytic efficiency of DszB.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) has been a important tool in mapping the potential energy surface of the this compound conversion. This quantum mechanical method allows for the detailed investigation of proposed reaction mechanisms, helping to distinguish the most energetically favorable pathway.

Research has focused on the desulfination reaction catalyzed by this compound desulfinase (DszB), where two primary mechanisms have been proposed: nucleophilic addition and electrophilic aromatic substitution. researchgate.net DFT calculations have shown that the electrophilic aromatic substitution, involving a proton transfer from the Cysteine-27 residue of the enzyme to the carbon atom of the substrate, is the lower energy pathway. researchgate.netscispace.com This mechanism is consistent with kinetic and site-directed mutagenesis studies. researchgate.netscispace.com

The electrophilic aromatic substitution proceeds via a one-step, concerted pathway. scispace.com In this mechanism, the proton from Cys27 is transferred to the this compound, leading directly to the cleavage of the C-S bond and the release of sulfur dioxide (SO2), without the formation of a carbocation intermediate. researchgate.net The transition state is stabilized by a dyad of Histidine-60 and Serine-25, which helps to withdraw the developing negative charge on the cysteine residue. researchgate.net

| Parameter | Value (kcal/mol) |

|---|---|

| Reaction Free Energy (ΔGr) | 2.8 |

| Gibbs Free Energy of Activation (ΔG‡) | 31.4 |

Furthermore, DFT studies have explored the influence of different functionals on the calculated reaction barrier and transition state geometry. The M06-2X functional, for instance, has been identified as particularly suitable for modeling this desulfination reaction, as it yields the lowest reaction barrier and a reactant structure that is in good agreement with results from molecular dynamics simulations. researchgate.net

Molecular Dynamics (MD) Simulations for Enzyme-Substrate Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic interactions between this compound and the DszB enzyme. These simulations provide insights into the conformational changes, binding modes, and the role of specific amino acid residues in the catalytic process.

A significant challenge in the biodesulfurization pathway is the slow turnover rate of DszB, which has been attributed to product inhibition. uky.eduwwu.edunih.gov MD simulations have been instrumental in investigating this phenomenon. uky.eduwwu.edunih.gov These studies have revealed that upon substrate binding, the enzyme undergoes a conformational change where solvent-exposed protein loops move to obstruct the active site. uky.eduwwu.edunih.gov This "closed" conformation is stabilized by hydrophobic interactions between the loops and the product, 2-hydroxybiphenyl, thus hindering its release. uky.eduwwu.edunih.gov

MD simulations have been used to model the enzyme in its apo (unbound), ligand-bound, and product-bound states. uky.eduwwu.edunih.gov By analyzing the trajectories from these simulations, researchers can quantify the flexibility of different protein regions and the strength of non-bonded interactions between the ligand and the enzyme. nih.gov For example, root-mean-square fluctuation (RMSF) analysis can pinpoint which residues become more or less flexible upon ligand binding. nih.gov

The accuracy of MD simulations is highly dependent on the force field parameters used to describe the molecules. To this end, specific CHARMM-compatible force field parameters have been developed and validated for this compound, its product 2-hydroxybiphenyl, and other related analogs. frontiersin.orgnih.govresearchgate.net These parameters were optimized using quantum mechanical calculations and validated by comparing calculated infrared (IR) spectra with experimental data. frontiersin.orgnih.govresearchgate.net

| State | Description | Key Findings |

|---|---|---|

| Apo | Enzyme without any bound ligand | Provides a baseline for conformational flexibility. |

| Ligand-bound | Enzyme with this compound bound in the active site | Shows conformational changes, particularly in the active site loops. |

| Product-bound | Enzyme with 2-hydroxybiphenyl bound in the active site | Reveals hydrophobic interactions that lead to product inhibition. |

MD simulations also serve as a starting point for higher-level computational studies. For instance, representative structures from MD trajectories can be used as initial geometries for DFT calculations to investigate the reaction mechanism in a more realistic enzyme environment. researchgate.net

Free Energy Perturbation (FEP) and QM/MM Methodologies

While DFT and MD simulations provide valuable insights, a more complete understanding of the enzymatic conversion of this compound requires methods that can accurately model the reaction within the complex environment of the enzyme and calculate the free energy changes associated with the catalytic process. Free Energy Perturbation (FEP) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methodologies are powerful tools for this purpose.

FEP is a statistical mechanics method used to calculate the difference in free energy between two states. In the context of the DszB enzyme, FEP, often combined with MD simulations (FEP/MD), can be used to compute the relative binding free energies of different ligands, such as the substrate and product, to the enzyme's active site. nih.gov Such calculations can provide a quantitative measure of product inhibition, which is a key factor limiting the efficiency of the DszB enzyme. nih.gov By computationally "perturbing" the product molecule into the substrate within the active site, the free energy difference between their bound states can be determined, offering insights that are complementary to experimental inhibition constants. nih.gov

QM/MM methods offer a way to study the chemical reaction itself within the enzyme. In this approach, the region of the system where bond-breaking and bond-forming events occur (i.e., the substrate and the key active site residues) is treated with a high-level quantum mechanical method, like DFT. The rest of the enzyme and the surrounding solvent are treated with a more computationally efficient molecular mechanics force field. This hybrid approach allows for the accurate modeling of the electronic rearrangements of the reaction while still accounting for the influence of the entire protein environment.

For the conversion of this compound, a QM/MM approach would be essential to accurately model the proton transfer from Cys27 and the subsequent C-S bond cleavage within the electrostatic and steric environment of the DszB active site. While DFT calculations on model systems have provided a foundational understanding of the reaction pathway, QM/MM simulations would allow for a more adequate representation of the protein environment and the dynamic effects of the enzyme on the reaction barrier. scispace.com Researchers have noted that modeling the entire enzyme using a QM/MM approach, coupled with dynamical methods like umbrella sampling, would be a critical next step to ensure that the protein configurations optimal for the catalytic reaction are properly sampled. scispace.com

Engineering and Optimization of 2 Hydroxybiphenyl 2 Sulfinate Transforming Enzymes

Rational Design and Site-Directed Mutagenesis Strategies for DszB

Rational design, a protein engineering strategy guided by the understanding of protein structure-function relationships, has been instrumental in enhancing the properties of DszB. nih.gov This approach, coupled with site-directed mutagenesis, allows for targeted modifications of the enzyme's amino acid sequence to improve its catalytic prowess and stability. nih.govoup.com

Table 1: Kinetic Parameters of Wild-Type and Mutant DszB Enzymes

| Enzyme | Mutation | Relative Activity (%) | K_m (µM) | k_cat (s⁻¹) | Source |

|---|---|---|---|---|---|

| Wild-Type DszB | - | 100 | 8.2 | 0.123 | nih.gov |

| Y63F | Tyr63 -> Phe | >100 | N/A | >0.123 | nih.govtandfonline.com |

| Q65H | Gln65 -> His | <100 | N/A | <0.123 | nih.govtandfonline.com |

| Y63F-Q65H | Tyr63 -> Phe, Gln65 -> His | ~100 | N/A | ~0.123 | nih.govtandfonline.com |

N/A: Data not available in the provided sources.

The operational stability of enzymes under industrial conditions, which often involve elevated temperatures, is a crucial factor for their economic viability. nih.govnih.govsci-hub.se Rational design has been successfully applied to enhance the thermostability of DszB. nih.govoup.com By comparing the amino acid sequence of DszB from Rhodococcus erythropolis with its more heat-stable homologs, researchers identified Gln65 as a key residue for improving thermal resistance. nih.govtandfonline.com The site-directed mutagenesis of this residue to histidine (Q65H) yielded a mutant with significantly higher thermostability. nih.govtandfonline.com Although this single mutation led to a decrease in catalytic activity, a double mutant (Y63F-Q65H) was created that exhibited both high thermostability and retained catalytic activity, demonstrating the power of combining beneficial mutations. nih.govoup.comtandfonline.com The increased thermostability in these mutants is often attributed to factors such as improved packing of the hydrophobic core, the introduction of new hydrogen bonds or salt bridges, and the rigidification of flexible regions within the protein structure. nih.govsci-hub.semdpi.com

Table 2: Thermostability of Wild-Type and Mutant DszB Enzymes

| Enzyme | Mutation | Remaining Activity after 30 min at 35°C (%) | Optimal Temperature (°C) | Source |

|---|---|---|---|---|

| Wild-Type DszB | - | ~60 | 35 | tandfonline.comnih.gov |

| Y63F | Tyr63 -> Phe | Similar to Wild-Type | N/A | nih.govtandfonline.com |

| Q65H | Gln65 -> His | Higher than Wild-Type | N/A | nih.govtandfonline.com |

| Y63F-Q65H | Tyr63 -> Phe, Gln65 -> His | Higher than Wild-Type | Higher than Wild-Type | nih.govtandfonline.com |

N/A: Data not available in the provided sources.

Molecular-Level Contributions to Enzyme Specificity and Inhibition

A deep understanding of the molecular interactions governing substrate binding and product inhibition is fundamental for the rational engineering of DszB. The enzyme exhibits a narrow substrate specificity, primarily acting on 2'-hydroxybiphenyl-2-sulfinate and, to a lesser extent, 2-phenylbenzene sulfinate. nih.gov The active site of DszB is characterized by a hydrophobic pocket that recognizes the biphenyl (B1667301) rings of the substrate, and key residues such as Cys27, His60, and Arg70 are essential for catalysis. researchgate.net Cys27 is proposed to act as a nucleophile in the reaction. nih.govresearchgate.net

A significant challenge in the biodesulfurization process is the inhibition of DszB by its product, 2-hydroxybiphenyl (HBP). nih.govnih.gov This product inhibition is competitive, meaning HBP binds to the active site and prevents the substrate from accessing it. nih.govacs.org Molecular dynamics simulations have revealed that this inhibition is driven by a combination of the hydrophobicity of the inhibitor molecule and nonspecific interactions with functional groups within the active site. nih.govacs.org This binding can lock the enzyme in a "closed" conformation, further hindering substrate entry. nih.govacs.org Studies have identified that HBP inhibits not only DszB but also other enzymes in the 4S pathway, such as DszA and DszC. nih.govresearchgate.net The IC50 value for HBP inhibition of DszB has been measured to be approximately 110 ± 10 μM. nih.govresearchgate.net Another strategy to mitigate product inhibition involves the glycosylation of unstructured loops near the active site, which can increase loop flexibility and potentially reduce the affinity for the inhibitory product. digitellinc.com

Strategies for Overcoming Pathway Bottlenecks in Biodesulfurization

One major bottleneck is the feedback inhibition of the Dsz enzymes by the final product, 2-hydroxybiphenyl (HBP). nih.govresearchgate.netdntb.gov.ua A novel approach to overcome this is the creation of a synthetic dibenzothiophene (B1670422) (DBT) mineralization pathway. nih.govresearchgate.netdntb.gov.ua This involves engineering a host organism that not only expresses the 4S pathway to convert DBT to HBP but also possesses a natural pathway to further metabolize HBP, thereby preventing its accumulation and inhibitory effects. nih.govresearchgate.netdntb.gov.ua

Another significant bottleneck is the repression of the dsz operon, which encodes the biodesulfurization enzymes, by sulfate (B86663). irost.ir To circumvent this, researchers have utilized sulfate non-repressible promoters to control the expression of the dsz genes, making the process insensitive to the presence of inorganic sulfate in the medium. irost.ir

Analytical and Spectroscopic Methodologies in 2 Hydroxybiphenyl 2 Sulfinate Research

Chromatographic Techniques for Pathway Intermediate and Product Analysis

Chromatographic methods are fundamental tools for separating, identifying, and quantifying 2'-Hydroxybiphenyl-2-sulfinate and other related metabolites in complex biological mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are the most prominently used techniques in this area of research.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of biphenyl (B1667301) and its degradation products. Researchers have developed validated, rapid, and precise reverse-phase HPLC methods to monitor the conversion of substrates and the formation of products. scispace.com These methods often employ a C18 column with an isocratic or gradient mobile phase, typically consisting of acetonitrile (B52724) and water, and a diode-array detector (DAD) for quantification at specific wavelengths. scispace.comscielo.brnih.gov HPLC is crucial for tracking the formation of 2-hydroxybiphenyl (2-HBP), the final product of the desulfurization of this compound, and for validating results from other screening methods. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful confirmatory tool, providing definitive identification of intermediates and products. scielo.br It is frequently used to analyze the metabolites formed during the biotransformation of DBT. oup.com For instance, GC-MS analysis has been instrumental in identifying key intermediates in the biphenyl degradation pathway, such as 2,3-dihydroxybiphenyl. scielo.br Furthermore, the coupling of GC with Fourier Transform Infrared Spectroscopy (GC/FTIR/MS) has enabled the identification of the transient sultine (dibenz[c,e][l,2]oxathiin 6-oxide) and sultone (dibenz[c,e][l,2]oxathiin 6,6-dioxide) forms of 2'-hydroxybiphenyl-2-sulfinic acid from culture media extracts. acs.org

Thin-Layer Chromatography (TLC) offers a simpler, cost-effective, and rapid method for the qualitative and semi-quantitative analysis of reaction mixtures. news-medical.netresearchgate.net It has been applied to separate biphenyl and its various hydroxylated derivatives. asm.orgacs.org TLC is particularly useful for monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of product spots. news-medical.net High-performance TLC (HPTLC) can be combined with bioassays and mass spectrometry to confirm the identity and bioactivity of separated compounds. nih.gov

Table 1: Chromatographic Methods in Biphenyl Pathway Analysis

| Technique | Application | Typical Column/Plate | Mobile Phase/Conditions | Detection Method | Reference |

|---|---|---|---|---|---|

| HPLC | Quantitative analysis of biphenyl, 2-phenylphenol, 2,3-dihydroxybiphenyl | Reverse-phase C18 | Water and Acetonitrile (30/70, v/v), isocratic | Diode-Array Detection (DAD) at 254 nm | scispace.comscielo.br |

| HPLC | Analysis of biphenyls | C18 Waters Nova-Pak | 50% to 90% acetonitrile in H₂O, gradient | Photodiode array detector | nih.gov |

| GC-MS | Identification of biphenyl metabolites | HP-5MS | Oven temperature ramp from 40 to 280°C | Mass Spectrometry | nih.gov |

| GC/FTIR/MS | Identification of sulfinic and sulfonic acid intermediates | Fused-silica capillary | Temperature programmed | FTIR, Mass Spectrometry | acs.org |

| TLC | Separation of magnolol (B1675913) and honokiol (B1673403) (biphenyl neolignans) | Silica gel | n-hexane - ethyl acetate (B1210297) - ethanol (B145695) (16:3:1, v/v/v) | Densitometry at λ = 290 nm | nih.gov |

Spectroscopic Techniques for Enzyme Characterization

Spectroscopic techniques are indispensable for probing the structure, function, and stability of the enzymes that interact with this compound, most notably the desulfinase enzyme DszB.

Infrared (IR) Spectroscopy , particularly when coupled with gas chromatography and mass spectrometry (GC/FTIR/MS), has been vital for the structural elucidation of reactive intermediates. This technique was crucial in identifying the cyclic ester (sultine) and sultone forms of 2'-hydroxybiphenyl-2-sulfinic acid, which are important metabolites in the desulfurization pathway. acs.org

Other spectroscopic methods also play significant roles. Spectrofluorimetry has been used to assess the stability of Dsz enzymes in the presence of various organic solvents, which is a critical parameter for potential biotechnological applications. unimib.it Additionally, novel UV-Vis spectrophotometric methods , such as the dual-wavelength approach, have been developed for the simultaneous and rapid estimation of the substrate DBT and the final product 2-HBP, facilitating high-throughput screening of desulfurizing microbes. nih.gov

Table 2: Spectroscopic Techniques for DszB Enzyme Characterization

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| Circular Dichroism (CD) | Monitoring conformational changes | Product (HBP) and substrate binding induce similar global structural changes in DszB. | nih.gov |

| Circular Dichroism (CD) | Secondary structure and stability analysis | Investigated heat stability of Dsz enzymes. | unimib.it |

| GC/FTIR/MS | Identification of pathway intermediates | Identified the sultine and sultone forms of 2'-hydroxybiphenyl-2-sulfinic acid. | acs.org |

| Spectrofluorimetry | Protein stability studies | Assessed Dsz enzyme stability in various organic solvents. | unimib.it |

| UV-Vis Spectrophotometry | Simultaneous quantification of substrate and product | Developed a dual-wavelength method to measure DBT and 2-HBP concurrently. | nih.gov |

X-ray Crystallography for Structural Biology of Enzyme-Ligand Complexes

X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information, which is essential for understanding the precise molecular mechanisms of enzyme catalysis and inhibition. In the context of this compound research, this technique has been applied to its target enzyme, this compound desulfinase (DszB).

The crystal structure of DszB reveals the architecture of the active site and provides a basis for understanding its substrate specificity and catalytic action. As of late 2007, three crystal structures for this class of enzymes have been solved and are available in the Protein Data Bank (PDB) under accession codes 2DE2, 2DE3, and 2DE4. wikipedia.org

Crystallographic evidence has been the foundation for hypotheses regarding the enzyme's mechanism. For example, it has been suggested that DszB undergoes a significant conformational change in its active site during the catalytic cycle. nih.gov This structural insight is critical for explaining kinetic data, such as the observed product inhibition by 2-hydroxybiphenyl. By combining crystallographic data with molecular dynamics simulations, researchers can investigate the molecular-level phenomena that connect conformational changes to the enzyme's kinetic properties and inhibition mechanisms. nih.gov These structural studies are vital for guiding protein engineering efforts aimed at improving the efficiency and substrate range of the DszB enzyme for industrial biodesulfurization applications.

Table 3: PDB Accession Codes for this compound Desulfinase

| PDB Accession Code | Enzyme Class | Organism | Year Solved |

|---|---|---|---|

| 2DE2 | This compound desulfinase | N/A | Before 2008 |

| 2DE3 | This compound desulfinase | N/A | Before 2008 |

| 2DE4 | This compound desulfinase | N/A | Before 2008 |

Broader Implications and Future Directions in 2 Hydroxybiphenyl 2 Sulfinate Research

Potential in Biorefining and Environmental Technologies

The primary application of 2'-hydroxybiphenyl-2-sulfinate research lies in the biodesulfurization (BDS) of fossil fuels. ifpenergiesnouvelles.fr The 4S pathway, in which this compound is a key intermediate, facilitates the conversion of dibenzothiophene (B1670422) (DBT), a persistent sulfur compound in crude oil, to the harmless 2-hydroxybiphenyl (HBP) and sulfite (B76179). unimib.itplos.orgnih.gov This biological process operates under mild conditions, avoiding the high temperatures, pressures, and expensive metal catalysts required for chemical hydrodesulfurization (HDS). txst.edu

The central enzyme in the final step of this pathway is this compound desulfinase (DszB), which catalyzes the cleavage of the carbon-sulfur bond in this compound. nih.govrsc.orgwikipedia.org Research has focused on enhancing the efficiency of DszB, as this step is often the rate-limiting factor in the entire biodesulfurization process. nih.govnih.gov

Detailed Research Findings on DszB and the 4S Pathway:

The 4S pathway involves a series of enzymatic reactions:

DszC (DBT monooxygenase): Oxidizes DBT first to DBT-5-oxide (DBTO) and then to DBT-5,5'-dioxide (DBTO2). plos.orgtandfonline.com

DszA (DBT sulfone monooxygenase): Converts DBTO2 to this compound (HBPSi), opening the thiophene (B33073) ring. plos.orgtandfonline.com

DszB (this compound desulfinase): Hydrolyzes HBPSi to 2-hydroxybiphenyl (HBP) and sulfite. unimib.itnih.gov

DszD (FMN reductase): Regenerates the reduced flavin cofactor (FMNH2) required by DszA and DszC. ifpenergiesnouvelles.frtxst.edu

Enzymes of the 4S Pathway and their Functions

| Enzyme | Systematic Name | Reaction Catalyzed | Reference |

|---|---|---|---|

| DszC | Dibenzothiophene monooxygenase | Dibenzothiophene → Dibenzothiophene-5,5'-dioxide | plos.orgtandfonline.com |

| DszA | Dibenzothiophene sulfone monooxygenase | Dibenzothiophene-5,5'-dioxide → this compound | plos.orgtandfonline.com |

| DszB | This compound sulfohydrolase | This compound → 2-Hydroxybiphenyl + Sulfite | wikipedia.org |

| DszD | NADH-flavin mononucleotide oxidoreductase | FMN + NADH + H⁺ → FMNH₂ + NAD⁺ | ifpenergiesnouvelles.frtxst.edu |

While the primary focus has been on desulfurizing crude oil, the principles of the 4S pathway could potentially be applied to other areas of biorefining. For instance, the selective cleavage of C-S bonds is a valuable tool in biotechnology. However, current research has not extensively explored the role of this compound or the DszB enzyme in processes like lignin (B12514952) degradation or broader biomass conversion. science.gov The degradation of 2-hydroxybiphenyl, the final product of the pathway, has been studied in some bacteria, which could be relevant for complete bioremediation. capes.gov.br

Interdisciplinary Research Needs

To harness the full potential of the 4S pathway and its key intermediate, this compound, collaborative efforts across multiple scientific disciplines are essential.

Protein Engineering and Molecular Biology: Improving the catalytic activity, stability, and substrate specificity of the DszB enzyme is crucial for industrial viability. nih.govsquarespace.com Site-directed mutagenesis and directed evolution have already shown promise in enhancing the thermostability and catalytic efficiency of DszB. nih.gov Further research using techniques like synthetic glycosylation is being explored to mitigate product inhibition. nih.govnih.gov

Computational Chemistry and Biophysics: Molecular dynamics simulations and quantum mechanics are vital for understanding the catalytic mechanism of DszB at a molecular level. nih.govrsc.orgacs.org These computational approaches help in elucidating the roles of active site residues and the conformational changes the enzyme undergoes, providing a roadmap for rational protein design. nih.govnih.govresearchgate.net

Bioprocess Engineering: Developing efficient bioreactor systems for large-scale biodesulfurization is a significant challenge. This includes optimizing conditions for microbial growth, enzyme expression, and the transfer of substrates and products between the aqueous and oil phases. txst.edutandfonline.com

Synthetic Biology: The assembly of the dsz genes into new microbial chassis could lead to more robust and efficient biocatalysts for biodesulfurization. tandfonline.com

Unresolved Questions and Emerging Research Frontiers

Despite significant progress, several questions and challenges remain in the field of this compound research, opening up new avenues for investigation.

Overcoming Rate Limitations: The slow turnover rate of the DszB enzyme remains a major hurdle for the economic viability of biodesulfurization. nih.govnih.govuky.edu Product inhibition, where the final product 2-hydroxybiphenyl binds to the active site and prevents further reactions, is a key limiting factor. nih.govnih.govnih.gov

Broadening Substrate Scope: While dibenzothiophene is a good model compound, crude oil contains a wide variety of alkylated and more complex organosulfur compounds. txst.edutandfonline.com Enhancing the ability of the 4S pathway enzymes to act on these other substrates is a critical research goal.

Mechanism of Action: While progress has been made, the precise catalytic mechanism of DszB is still a subject of investigation. rsc.orgacs.org A deeper understanding of the electrophilic aromatic substitution mechanism is essential for rational enzyme engineering. rsc.orguky.edu

Key Research Challenges and Future Directions

| Challenge | Description | Emerging Research Area | Reference |

|---|---|---|---|

| Slow Catalytic Rate of DszB | The final step of the 4S pathway is the slowest, limiting overall efficiency. | Protein engineering to enhance catalytic activity and reduce product inhibition. | nih.govnih.govuky.edu |

| Product Inhibition of DszB | The product, 2-hydroxybiphenyl, competitively inhibits the enzyme. | Artificial glycosylation and molecular dynamics studies to understand and mitigate inhibition. | nih.govnih.govnih.gov |

| Limited Substrate Specificity | The 4S pathway is less efficient against alkylated dibenzothiophenes found in crude oil. | Enzyme evolution and engineering to broaden the range of treatable organosulfur compounds. | txst.edutandfonline.com |

| Incomplete Mechanistic Understanding | The detailed mechanism of C-S bond cleavage by DszB requires further elucidation. | Advanced computational modeling and kinetic studies. | rsc.orgacs.org |

Q & A

Q. What are the established laboratory methods for synthesizing and characterizing 2'-hydroxybiphenyl-2-sulfinate?

- Methodological Answer : this compound is synthesized enzymatically via the Rhodococcus desulfurization pathway. Dibenzothiophene (DBT) is oxidized sequentially by monooxygenases to form this compound, which is then cleaved by this compound desulfinase (EC 3.13.1.3) to yield 2-hydroxybiphenyl and sulfite . Characterization involves HPLC or GC-MS to confirm purity and structural integrity, with nuclear magnetic resonance (NMR) for functional group validation .

Q. How is this compound desulfinase (EC 3.13.1.3) identified and functionally validated?

- Methodological Answer : The enzyme is identified via sequence homology and activity assays. Kinetic parameters (e.g., Km and kcat) are measured using spectrophotometric detection of sulfite release at 450 nm (via barium chloride-gelatin reagent). Mutagenesis studies confirm active-site residues critical for catalysis .

Q. What is the metabolic role of this compound in biodesulfurization pathways?

- Methodological Answer : In Rhodococcus spp., this compound is an intermediate in the "4S pathway," which desulfurizes dibenzothiophene (DBT) without breaking the carbon skeleton. Its cleavage by EC 3.13.1.3 enables sulfur assimilation while preserving hydrocarbon energy content . Pathway validation involves gene knockout strains and metabolite profiling .

Advanced Research Questions

Q. How can site-directed mutagenesis improve the catalytic efficiency of this compound desulfinase?

- Methodological Answer : Rational mutagenesis targets residues near the sulfinate-binding pocket (e.g., Cys27 and His60 in Rhodococcus erythropolis KA2-5-1). Saturation mutagenesis at these positions increases kcat by 2.5-fold. Computational docking models (e.g., AutoDock) guide residue selection to reduce steric hindrance .

Q. What analytical challenges arise in quantifying this compound during microbial desulfurization studies?

- Methodological Answer : Challenges include low intracellular concentrations and interference from sulfite byproducts. Solutions:

- Derivatization : Use dansyl chloride or fluorescamine to enhance UV/fluorescence detection.

- Separation : Optimize reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide) .

- Validation : Spike-and-recovery experiments with isotopically labeled standards (e.g., <sup>13</sup>C-DBT) .

Q. How do contradictory kinetic data for this compound desulfinase across studies inform experimental design?

- Methodological Answer : Discrepancies in reported Km values (e.g., 12 μM vs. 28 μM) may stem from assay conditions (pH, temperature) or enzyme isoforms. Mitigation strategies:

Q. What computational tools are used to model the enzymatic mechanism of this compound desulfinase?

- Methodological Answer : Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations map the desulfination mechanism. Key steps:

- Nucleophilic attack by water (activated by His60).

- Transition-state stabilization via hydrogen-bonding networks (Arg94) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.